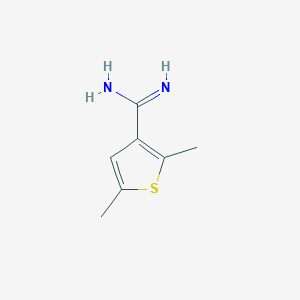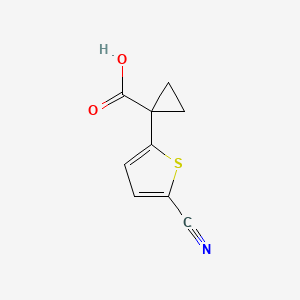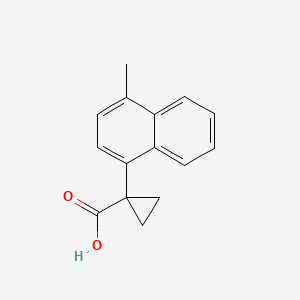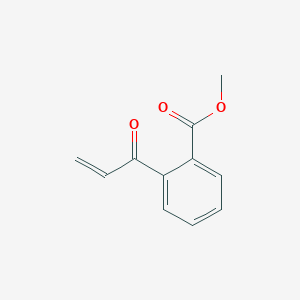
Methyl 2-acryloylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acryloylbenzoate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of both an acrylate group and a benzoate group in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-acryloylbenzoate can be synthesized through the esterification of 2-acryloylbenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-acryloylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for applications in coatings, adhesives, and sealants.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acryloylbenzoic acid and methanol.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to add across the double bond of the acrylate group.
Major Products:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-acryloylbenzoic acid and methanol.
Addition Reactions: Corresponding adducts with nucleophiles.
Applications De Recherche Scientifique
Methyl 2-acryloylbenzoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for use in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with tailored mechanical and thermal properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biodevices: The compound is explored for its use in the fabrication of biocompatible surfaces and interfaces for medical devices.
Mécanisme D'action
The mechanism of action of methyl 2-acryloylbenzoate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The acrylate group is highly reactive and can participate in various addition reactions, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
Comparaison Avec Des Composés Similaires
Methyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Ethyl 2-acryloylbenzoate: Similar structure with an ethyl ester group instead of a methyl ester group.
2-acryloylbenzoic acid: The parent acid of methyl 2-acryloylbenzoate.
Uniqueness: this compound is unique due to its combination of an acrylate group and a benzoate group, which imparts distinct reactivity and properties. This dual functionality allows for versatile applications in polymer synthesis and materials science, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 2-prop-2-enoylbenzoate |
InChI |
InChI=1S/C11H10O3/c1-3-10(12)8-6-4-5-7-9(8)11(13)14-2/h3-7H,1H2,2H3 |
Clé InChI |
VUXMOJAPHPVUEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


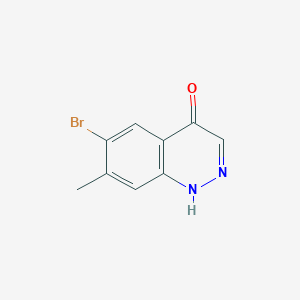
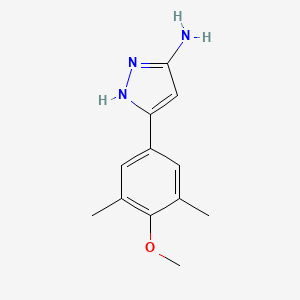
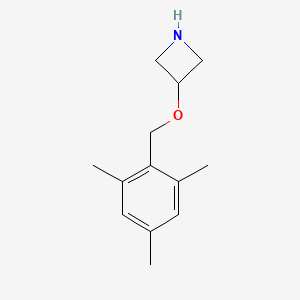
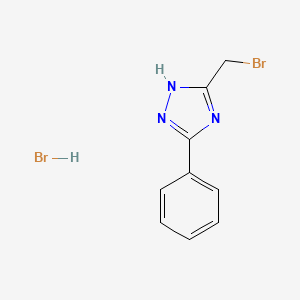
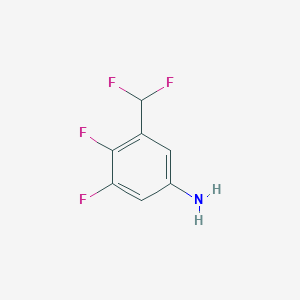
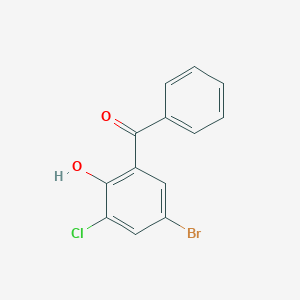

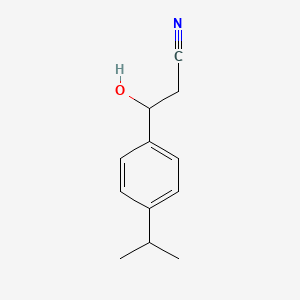
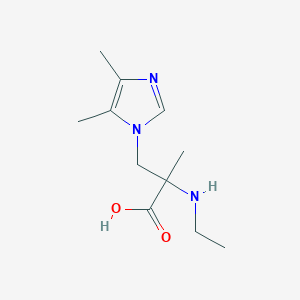
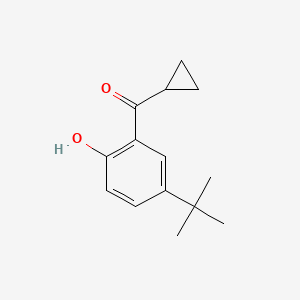
![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
